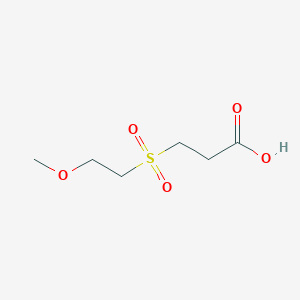
3-(2-Methoxy-ethanesulfonyl)-propionic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Methoxy-ethanesulfonyl)-propionic acid: is an organic compound that belongs to the class of sulfonic acids It is characterized by the presence of a methoxyethanesulfonyl group attached to a propionic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Methoxy-ethanesulfonyl)-propionic acid typically involves the reaction of 2-methoxyethanesulfonyl chloride with a suitable propionic acid derivative. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The purification of the final product is typically achieved through techniques such as recrystallization or column chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 3-(2-Methoxy-ethanesulfonyl)-propionic acid can undergo various types of chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfonic acids.
Reduction: The compound can be reduced to form corresponding alcohols or thiols.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or thiols.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 3-(2-Methoxy-ethanesulfonyl)-propionic acid is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology: In biological research, this compound can be used to study the effects of sulfonyl-containing compounds on biological systems. It may serve as a model compound for investigating the interactions of sulfonyl groups with biomolecules.
Medicine: In medicine, this compound has potential applications in drug development. Its sulfonyl group can enhance the solubility and bioavailability of pharmaceutical compounds.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mecanismo De Acción
The mechanism of action of 3-(2-Methoxy-ethanesulfonyl)-propionic acid involves its interaction with molecular targets through its sulfonyl and carboxyl groups. These functional groups can form hydrogen bonds and ionic interactions with proteins, enzymes, and other biomolecules. The specific pathways involved depend on the context of its application, such as its role in a chemical reaction or its interaction with biological systems.
Comparación Con Compuestos Similares
Methanesulfonyl chloride: An organosulfur compound with similar reactivity but different applications.
2-Methoxyethanesulfonyl chloride: A precursor in the synthesis of 3-(2-Methoxy-ethanesulfonyl)-propionic acid.
3-[(2-Methoxyethanesulfonyl)methyl]aniline: A related compound used in organic synthesis.
Uniqueness: this compound is unique due to its combination of a methoxyethanesulfonyl group and a propionic acid backbone. This combination imparts distinct chemical properties, making it a valuable compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C6H12O5S |
|---|---|
Peso molecular |
196.22 g/mol |
Nombre IUPAC |
3-(2-methoxyethylsulfonyl)propanoic acid |
InChI |
InChI=1S/C6H12O5S/c1-11-3-5-12(9,10)4-2-6(7)8/h2-5H2,1H3,(H,7,8) |
Clave InChI |
RSECIPCQMAPFSL-UHFFFAOYSA-N |
SMILES canónico |
COCCS(=O)(=O)CCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















